4-[(3-Nitrophenyl)azo]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Nitrophenyl)azo]-morpholine is an aromatic azo compound characterized by the presence of a nitrophenyl group and a morpholine ring connected through an azo linkage (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing applications. The presence of the nitro group enhances its reactivity, making it a valuable compound in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)azo]-morpholine typically involves the diazotization of 3-nitroaniline followed by coupling with morpholine. The process begins with the formation of a diazonium salt from 3-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with morpholine under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The azo linkage can be oxidized to form azoxy compounds under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 4-[(3-Aminophenyl)azo]-morpholine.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Nitrophenyl)azo]-morpholine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenyl)azo]-morpholine involves its interaction with biological molecules through its azo and nitro groups. The azo linkage can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular redox balance and potentially leading to antimicrobial effects .
Comparison with Similar Compounds
4-[(3-Nitrophenyl)azo]-morpholine can be compared with other azo compounds such as:
- 4-[(2-Nitrophenyl)azo]-morpholine
- 4-[(4-Nitrophenyl)azo]-morpholine
- 4-[(3-Nitrophenyl)azo]-benzene
Uniqueness
The unique positioning of the nitro group in this compound influences its reactivity and stability compared to its isomers. This compound exhibits distinct chemical behavior and applications due to the specific electronic effects imparted by the nitro group at the meta position .
Properties
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSPYCALQCWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649841 |
Source
|
Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861095-37-6 |
Source
|
Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.